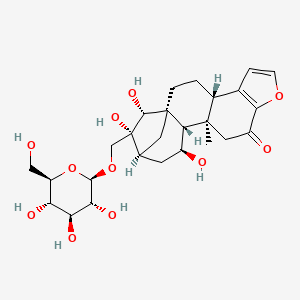
D-Xylulose 5-phosphate
描述
D-Xylulose 5-phosphate is a ketose sugar phosphate that plays a crucial role as an intermediate in the pentose phosphate pathway. This pathway is essential for cellular metabolism, providing ribose-5-phosphate for nucleotide synthesis and erythrose-4-phosphate for aromatic amino acid synthesis. This compound is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase .
作用机制
Target of Action
D-Xylulose 5-phosphate primarily targets two proteins: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway and the biosynthesis of vitamin B6, respectively .
Mode of Action
This compound interacts with its targets by acting as a substrate. For instance, it is an intermediate in the pentose phosphate pathway , where it acts as a donor of two-carbon ketone groups in transketolase reactions . It also plays a crucial role in the regulation of glycolysis through its interaction with the bifunctional enzyme PFK2/FBPase2 .
Biochemical Pathways
This compound is involved in the pentose phosphate pathway . It is a ketose sugar formed from ribulose-5-phosphate by ribulose-5-phosphate epimerase . In the non-oxidative branch of the pentose phosphate pathway, this compound acts as a donor of two-carbon ketone groups in transketolase reactions .
Pharmacokinetics
It is known to be a metabolite of the hexose monophosphate pathway .
Result of Action
The action of this compound leads to several molecular and cellular effects. Specifically, it activates protein phosphatase, which then dephosphorylates PFK2/FBPase2. This inactivates the FBPase2 activity of the bifunctional enzyme and activates its PFK2 activity . As a result, the production of fructose 2,6-bisphosphate increases, ultimately leading to an upregulation of glycolysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it plays essential roles in many physiological processes in plants, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense
生化分析
Biochemical Properties
D-Xylulose 5-phosphate is involved in several biochemical reactions. It is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase. In the non-oxidative branch of the pentose phosphate pathway, this compound interacts with transketolase, an enzyme that transfers two-carbon units from ketose donors to aldose acceptors. This interaction is crucial for the synthesis of nucleotides and amino acids .
Additionally, this compound plays a role in the regulation of glycolysis. It interacts with the bifunctional enzyme PFK2/FBPase2, activating protein phosphatase, which then dephosphorylates PFK2/FBPase2. This inactivates the FBPase2 activity and activates the PFK2 activity, leading to an increase in fructose 2,6-bisphosphate levels and upregulation of glycolysis .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in glucose metabolism. The compound activates protein phosphatase, which in turn regulates the activity of enzymes involved in glycolysis and gluconeogenesis. This regulation is essential for maintaining cellular energy balance .
Moreover, this compound has been implicated in gene expression. It promotes the activity of the transcription factor ChREBP (Carbohydrate Response Element Binding Protein), which is involved in the regulation of genes related to lipid and glucose metabolism. This effect is particularly significant in the liver, where this compound-mediated activation of ChREBP leads to increased lipogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates protein phosphatase, which then dephosphorylates target enzymes, altering their activity. This binding interaction is crucial for the regulation of glycolysis and gluconeogenesis .
Furthermore, this compound influences gene expression by promoting the activity of ChREBP. This transcription factor binds to carbohydrate response elements in the promoter regions of target genes, leading to increased transcription of genes involved in lipid and glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular metabolism, particularly in the regulation of glycolysis and lipogenesis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance glycolysis and lipogenesis without causing adverse effects. At high doses, this compound can lead to metabolic imbalances and toxicity. These effects are particularly evident in the liver, where excessive activation of ChREBP can result in steatosis and other metabolic disorders .
Metabolic Pathways
This compound is a key intermediate in the pentose phosphate pathway. It is involved in the non-oxidative phase, where it acts as a donor of two-carbon units in transketolase reactions. This role is essential for the synthesis of nucleotides and amino acids. Additionally, this compound influences glycolysis by regulating the activity of PFK2/FBPase2 and increasing the levels of fructose 2,6-bisphosphate .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can diffuse freely in the cytoplasm, but its localization can be influenced by binding proteins and transporters. These interactions are crucial for the regulation of its activity and function .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in the pentose phosphate pathway and glycolysis regulation. Its activity can be modulated by post-translational modifications and interactions with other biomolecules. These factors influence its localization and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: D-Xylulose 5-phosphate can be synthesized enzymatically from D-xylose and polyphosphate. The synthetic pathway involves the use of xylose isomerase and xylulokinase, along with polyphosphate kinase for in situ ATP regeneration . This method is efficient and yields high purity this compound.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress the necessary enzymes for the conversion of D-xylose to this compound .
化学反应分析
Types of Reactions: D-Xylulose 5-phosphate undergoes several types of chemical reactions, including:
Isomerization: Conversion between different isomeric forms.
Phosphorylation: Addition of phosphate groups.
Transketolase Reactions: Transfer of two-carbon ketone groups.
Common Reagents and Conditions:
Isomerization: Catalyzed by ribulose-5-phosphate epimerase.
Phosphorylation: Requires ATP and specific kinases.
Transketolase Reactions: Involves transketolase enzyme and thiamine pyrophosphate as a cofactor.
Major Products:
Ribose-5-phosphate: Formed through isomerization.
Sedoheptulose-7-phosphate: Produced in transketolase reactions.
科学研究应用
D-Xylulose 5-phosphate has diverse applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the pentose phosphate pathway.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
相似化合物的比较
Ribulose-5-phosphate: An isomer of D-Xylulose 5-phosphate, also involved in the pentose phosphate pathway.
Sedoheptulose-7-phosphate: Another intermediate in the pentose phosphate pathway.
Uniqueness: this compound is unique in its ability to act as a donor of two-carbon ketone groups in transketolase reactions, a function not shared by its isomers. This property makes it essential for the non-oxidative branch of the pentose phosphate pathway .
属性
IUPAC Name |
[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLKVNUWIIPSJ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863330 | |
| Record name | D-Xylulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4212-65-1 | |
| Record name | D-Xylulose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Xylulose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-XYLULOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1197510.png)



![3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one](/img/structure/B1197518.png)
![Benzo[c]phenanthren-1-ol](/img/structure/B1197520.png)

![1-O-[(2S,3S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate](/img/structure/B1197523.png)

